molecular formula C16H35NO2 B1205028 Hexadecasphinganine CAS No. 28457-97-8

Hexadecasphinganine

Cat. No. B1205028
CAS RN: 28457-97-8
M. Wt: 273.45 g/mol
InChI Key: ZKLREJQHRKUJHD-JKSUJKDBSA-N
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Description

Hexadecasphinganine, also known as C16 dihydrosphingosine or C16 sphinganine, belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .


Molecular Structure Analysis

Hexadecasphinganine has a molecular formula of C16H35NO2 . It has an average mass of 273.455 Da and a monoisotopic mass of 273.266785 Da . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

Hexadecasphinganine is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . It has a logP value of 4.3 .

Scientific Research Applications

1. Role in Apoptosis and Cellular Functions

Hexadecasphinganine, along with other sphingolipids, has been implicated in critical cellular functions, including apoptosis. A study revealed that certain anticancer agents, such as Hexadecylphosphocholine (HePC), induce apoptosis via intrinsic pathways involving caspase activation, cytochrome c release, and relocation of Bax to the mitochondria. These findings suggest a potential role of hexadecasphinganine in the apoptotic processes related to cancer treatment and cellular functions (Paris, Bertoglio, & Bréard, 2007).

2. Involvement in Metabolomic Profiles of Diseases

Metabolomic profiling is a powerful tool for understanding the molecular mechanisms of diseases. In a study on chronic gastritis and gastric cancer, hexadecasphinganine was identified as a differential metabolite. This suggests its potential role as a biomarker in these conditions and underscores the importance of lipid metabolism in the development of gastric diseases (Yu, Lai, Feng, Li, Feng, & Xu, 2021).

3. Biochemical Characterization and Biomedical Applications

Hexadecasphinganine's biochemical properties have been explored for potential biomedical applications. A study focusing on β-d-N-acetyl-hexosaminidase A, an enzyme with potential in treating Tay-Sachs and Sandhoff diseases, highlighted the stability and functionality of hexadecasphinganine in immobilized form, promising for biotechnological and biomedical applications (Calzoni, Cesaretti, Montegiove, di Michele, & Emiliani, 2021).

4. Structural Studies and Significance in Biological Systems

Structural studies of hexadecasphinganine reveal its significance in various biological systems. For instance, research on the neutral glycosphingolipids of the Manduca sexta showed the presence of hexadecasphinganine in GSLs, suggesting its biological significance in insect metamorphosis and other physiological roles (Abeytunga, Oland, Somogyi, & Polt, 2008).

properties

IUPAC Name

(2S,3R)-2-aminohexadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h15-16,18-19H,2-14,17H2,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLREJQHRKUJHD-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349654
Record name Hexadecasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28457-97-8
Record name Hexadecasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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